molecular formula C16H14O2 B8663366 Trans-3-methyl-2-phenylchroman-4-one CAS No. 15334-22-2

Trans-3-methyl-2-phenylchroman-4-one

Cat. No.: B8663366
CAS No.: 15334-22-2
M. Wt: 238.28 g/mol
InChI Key: KGDHGMYUWLSCKC-BDJLRTHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-3-methyl-2-phenylchroman-4-one is a chiral compound with significant importance in organic chemistry. This compound belongs to the class of benzopyrans, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trans-3-methyl-2-phenylchroman-4-one can be achieved through various synthetic routes. One common method involves the use of chiral catalysts to induce asymmetry in the molecule. For instance, the asymmetric hydrogenation of 2-phenyl-3-methyl-2H-chromene-4-one using a chiral rhodium catalyst can yield the desired compound with high enantioselectivity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale asymmetric synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to produce this compound efficiently .

Chemical Reactions Analysis

Types of Reactions

Trans-3-methyl-2-phenylchroman-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Trans-3-methyl-2-phenylchroman-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Trans-3-methyl-2-phenylchroman-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its chiral nature and the ability to undergo various chemical transformations, making it a valuable compound in synthetic and medicinal chemistry .

Properties

CAS No.

15334-22-2

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

(2R,3S)-3-methyl-2-phenyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C16H14O2/c1-11-15(17)13-9-5-6-10-14(13)18-16(11)12-7-3-2-4-8-12/h2-11,16H,1H3/t11-,16-/m1/s1

InChI Key

KGDHGMYUWLSCKC-BDJLRTHQSA-N

Isomeric SMILES

C[C@H]1[C@@H](OC2=CC=CC=C2C1=O)C3=CC=CC=C3

Canonical SMILES

CC1C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3

Origin of Product

United States

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